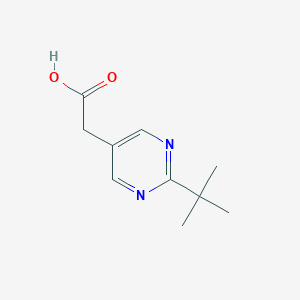
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol
描述
Synthesis Analysis
The synthesis of compounds related to 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol involves various chemical methods, including the use of ruthenium(III) complexes for oxidative dehydrogenation. For instance, ruthenium(II or III) complexes with bidentate phenolate ligands have been synthesized and characterized, demonstrating interesting ligand oxidation reactions upon addition of bases (Mitsuhashi, Suzuki, & Sunatsuki, 2013). Another approach involves the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and tetrazolo[1,5-a]pyrimidine-6-carboxylates using pyridinium trifluoro acetate under microwave conditions, highlighting a simple and economic synthesis method (Rajua et al., 2012).
Molecular Structure Analysis
The molecular structure of derivatives related to 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol has been explored through various techniques including X-ray crystallography. Studies reveal detailed insights into the crystal structure of novel compounds, aiding in understanding their structural and electronic properties (Yılmaz et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving these compounds exhibit a range of behaviors, including ligand oxidation and the formation of complexes through intermolecular hydrogen bonds. The stability of these compounds at high temperatures and their reactions under specific conditions have been detailed, contributing to a better understanding of their chemical properties (Erkin et al., 2017).
Physical Properties Analysis
Investigations into the physical properties of these compounds are crucial for their potential applications. Research on tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, for instance, has revealed significant insights into their emissive properties, including intense fluorescence and large Stokes shifts. Such properties are instrumental in the development of new organic dyes and materials (Marchesi, Brenna, & Ardizzoia, 2019).
科学研究应用
Antioxidant and Therapeutic Roles
Phenolic compounds, including Chlorogenic Acid (CGA), have garnered substantial attention for their vast array of biological and pharmacological effects. CGA, a prominent phenolic acid found in green coffee extracts and tea, exhibits a wide range of therapeutic roles. Its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulatory activities underscore its significance. CGA's influence on lipid and glucose metabolism suggests its potential in managing hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and hypocholesterolemic influence, derived from altered nutrient metabolism, highlight its value as a natural food additive and its role in reducing medicinal costs (Naveed et al., 2018).
Anti-inflammatory Potential
Substituted 1,2,3,4 tetrahydropyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activity. This discovery, based on an exhaustive literature review and predictions, suggests these derivatives could serve as a foundation for anti-inflammatory drugs. The novel synthesis of these compounds and their characterization through various analytical techniques paved the way for their potent in vitro anti-inflammatory effects, calling for further investigation into their therapeutic potential (Gondkar, Deshmukh, & Chaudhari, 2013).
Cytochrome P450 Isoform Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes provides insights into the metabolism-based drug-drug interactions (DDIs) that can occur with multiple drug administrations. Understanding the selectivity of such inhibitors is crucial for deciphering the involvement of specific CYP isoforms in drug metabolism, offering a path to mitigate potential DDIs and optimize drug efficacy (Khojasteh et al., 2011).
DNA Binding and Therapeutic Applications
Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, offer a blueprint for drug design targeting DNA interactions. These compounds not only serve as powerful tools for biological research but also hold potential as radioprotectors and topoisomerase inhibitors, indicating their utility in developing novel therapeutic agents (Issar & Kakkar, 2013).
安全和危害
属性
IUPAC Name |
3-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1,3-4,7,13H,2,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTZMKHBKGYOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650322 | |
| Record name | 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol | |
CAS RN |
848850-63-5 | |
| Record name | 3-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)






![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
